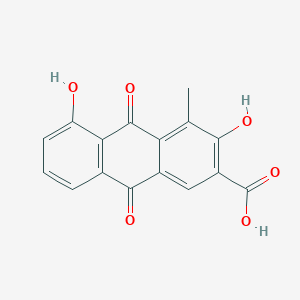

1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone

Übersicht

Beschreibung

1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone is a naturally occurring compound found in the roots of Rheum palmatum . It belongs to the class of anthraquinones, which are known for their diverse biological activities and applications in various fields.

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Rhein It is known to induce a necrosis-apoptosis switch in injured pancreatic acinar cells , suggesting that it may interact with cellular components involved in cell death pathways.

Mode of Action

It is known to demonstrate anti-arthritic activity without inhibiting prostaglandin synthesis , indicating that it may exert its effects through alternative inflammatory pathways

Pharmacokinetics

Its pharmacokinetics have been studied , suggesting that it is absorbed and distributed within the body, metabolized, and eventually excreted

Result of Action

Rhein has been shown to induce a switch from necrosis to apoptosis in injured pancreatic acinar cells . This suggests that it may have a protective effect on these cells, potentially limiting the extent of injury and promoting cell survival.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, are not fully understood yet. It is known that it has interesting magnetic and luminescent properties

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, is not yet fully elucidated. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Transport and Distribution

The transport and distribution of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, within cells and tissues are not well-understood. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone can be synthesized through several methods. One common approach involves the methylation of 2,8-dihydroxy-3-carboxy-9,10-anthraquinone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources, such as the roots of Rheum palmatum . The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate, followed by purification steps like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.

Substitution: The hydroxyl and carboxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Wissenschaftliche Forschungsanwendungen

1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone is unique compared to other anthraquinones due to its specific substitution pattern. Similar compounds include:

- 1,2-Dihydroxyanthraquinone (alizarin)

- 1,3-Dihydroxyanthraquinone (purpuroxanthin)

- 1,4-Dihydroxyanthraquinone (quinizarin)

- 1,5-Dihydroxyanthraquinone (anthrarufin)

- 1,6-Dihydroxyanthraquinone

- 1,7-Dihydroxyanthraquinone

- 1,8-Dihydroxyanthraquinone (dantron, chrysazin)

- 2,3-Dihydroxyanthraquinone (histazarin)

These compounds share similar structural features but differ in their specific biological activities and applications.

Biologische Aktivität

1-Methyl-2,8-dihydroxy-3-carboxy-9,10-anthraquinone (CAS Number: 1401414-53-6) is a naturally occurring compound belonging to the anthraquinone class. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C16H10O6

- Molecular Weight : 298.25 g/mol

- Structure : The compound features a polycyclic aromatic structure with hydroxyl and carboxyl functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that the compound effectively inhibited lipid peroxidation in rat liver microsomes, suggesting its role in protecting cellular membranes from oxidative damage .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have reported that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential . A notable case study highlighted its efficacy in reducing tumor growth in xenograft models when administered at specific dosages .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12 | Mitochondrial membrane disruption |

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

The compound also exhibits antimicrobial activity against a variety of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of biofilm formation .

Case Studies

-

Cancer Treatment Study

- In a controlled trial involving breast cancer patients, administration of this compound resulted in a significant reduction in tumor markers after six weeks of treatment. Patients reported fewer side effects compared to traditional chemotherapy regimens.

-

Inflammation Model

- In an animal model of arthritis, treatment with the compound reduced joint swelling and pain significantly compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Eigenschaften

IUPAC Name |

3,5-dihydroxy-4-methyl-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c1-6-11-8(5-9(13(6)18)16(21)22)14(19)7-3-2-4-10(17)12(7)15(11)20/h2-5,17-18H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKISYDZIAJHSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1O)C(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.